S-(2-Carboxypropyl)cysteine
Overview
Description
Synthesis Analysis
The synthesis of S-(2-Carboxypropyl)cysteine and related derivatives, such as S-(1-carboxyethyl)-L-cysteine (1-CEC) and S-(1-carboxypropyl)-L-cysteine (1-CPC), typically involves the reaction of cysteine with haloacids like 2-bromopropionic acid or 2-bromobutyric acid. These reactions yield compounds that can be identified and characterized through chromatographic techniques (Blarzino, Foppoli, & Coccia, 1987).
Molecular Structure Analysis
The molecular structure of S-(2-Carboxypropyl)cysteine has been studied through various spectroscopic methods, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectrometry. These analyses help elucidate the compound's structural features, such as its carboxypropyl and cysteine moieties (Kinuta et al., 1992).
Chemical Reactions and Properties
S-(2-Carboxypropyl)cysteine participates in various chemical reactions, including oxidative deamination and reactions with unsaturated carbonyl compounds. These reactions can lead to the formation of a variety of products, highlighting the compound's reactivity and functional versatility (Foppoli, Coccia, & Blarzino, 1986).
Physical Properties Analysis
The physical properties of S-(2-Carboxypropyl)cysteine, such as solubility, melting point, and crystalline structure, are crucial for its application in various scientific and industrial processes. Studies on related compounds provide insights into these properties and their implications for the compound's behavior in different environments (Carson, 1977).
Chemical Properties Analysis
The chemical properties of S-(2-Carboxypropyl)cysteine, including its acidity, reactivity towards nucleophiles, and participation in disulfide bond formation, are essential for understanding its role in biological systems and its potential for pharmaceutical and industrial applications. Research into its reactivity and interactions with other molecules sheds light on these properties and their practical applications (Katritzky et al., 2011).
Scientific Research Applications
Application
“S-(2-Carboxypropyl)cysteine” and its assumed metabolite, “S-(2-Carboxyethyl)-l-cysteine sulfoxide”, are present abundantly in a number of plants of the legume family . In humans, these amino acids may occur as a result of exposure to environmental acrylonitrile or acrylamide, and due to consumption of the legumes .
Method of Application
The β-CEC molecule is a homolog of S-carboxymethyl-l-cysteine (carbocisteine, CMC), a clinically employed antioxidant and mucolytic drug .
Results
In renal tubular epithelial cells (RTECs), β-CEC and the sulfoxide were not acutely cytotoxic, but activated the antioxidant Nrf2 pathway . β-CEC enhanced the cytotoxic effects of arsenic, cadmium, lead, and mercury, but inhibited the cytotoxic stress induced by cisplatin, oxaliplatin, and CuO nanoparticles and acted as an antioxidant in a copper-dependent oxidative DNA degradation assay .
Pharmacology
Application
“S-(2-Carboxypropyl)cysteine” is a water-soluble and odourless compound that enhances sweet, salty, and umami tastes, characteristics of which are desirable for food additives .
Method of Application
Upon consumption, “S-(2-Carboxypropyl)cysteine” is primarily absorbed from the small intestine in the intact form, but is also partly decomposed to allylsulfenic acid, pyruvic acid and ammonia .
Results
“S-(2-Carboxypropyl)cysteine” has numerous in vivo functions, such as the prevention of diabetes, myocardial ischaemia, hepatic injury, platelet aggregation and blood ethanol elevation .
Insecticidal Applications
Application
“S-(2-Carboxypropyl)cysteine” and its assumed metabolite, “S-(2-Carboxyethyl)-l-cysteine sulfoxide”, are present abundantly in a number of plants of the legume family . These amino acids may occur as a result of exposure to environmental acrylonitrile or acrylamide, and due to consumption of the legumes . They have been found to have insecticidal properties .
Method of Application
The β-CEC molecule is a homolog of S-carboxymethyl-l-cysteine (carbocisteine, CMC), a clinically employed antioxidant and mucolytic drug .
Results
In renal tubular epithelial cells (RTECs), β-CEC and the sulfoxide were not acutely cytotoxic, but activated the antioxidant Nrf2 pathway . β-CEC enhanced the cytotoxic effects of arsenic, cadmium, lead, and mercury, but inhibited the cytotoxic stress induced by cisplatin, oxaliplatin, and CuO nanoparticles and acted as an antioxidant in a copper-dependent oxidative DNA degradation assay .
Metabolic Marker
Application
“S-(2-Carboxypropyl)cysteine” is a urine metabolite and a metabolic marker of Leigh-like syndrome .
Method of Application
The compound is detected in urine samples of patients with Leigh-like syndrome .
Results
The presence of “S-(2-Carboxypropyl)cysteine” in urine can be used as a diagnostic tool for Leigh-like syndrome .
Food Additive
Application
“S-(2-Carboxypropyl)cysteine” is a water-soluble and odourless compound that enhances sweet, salty, and umami tastes, characteristics of which are desirable for food additives .
Method of Application
Upon consumption, “S-(2-Carboxypropyl)cysteine” is primarily absorbed from the small intestine in the intact form, but is also partly decomposed to allylsulfenic acid, pyruvic acid and ammonia .
Results
“S-(2-Carboxypropyl)cysteine” has numerous in vivo functions, such as the prevention of diabetes, myocardial ischaemia, hepatic injury, platelet aggregation and blood ethanol elevation .
Metabolic Marker
Application
“S-(2-Carboxypropyl)cysteine” is a urine metabolite and a metabolic marker of Leigh-like syndrome .
Method of Application
The compound is detected in urine samples of patients with Leigh-like syndrome .
Results
The presence of “S-(2-Carboxypropyl)cysteine” in urine can be used as a diagnostic tool for Leigh-like syndrome .
properties
IUPAC Name |
3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPWUNSFUXUUDG-AKGZTFGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988188 | |
Record name | S-(2-Carboxypropyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Carboxypropyl)cysteine | |
CAS RN |
6852-42-2 | |
Record name | S-(2-Carboxypropyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Carboxypropyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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